![molecular formula C17H20N4O3 B5649979 4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5649979.png)
4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,4-benzodiazepine derivatives, such as the compound , often involves multi-step reactions that can include Ugi four-component condensation followed by cyclization processes. For instance, a general synthesis approach for 1,4-benzodiazepine-2,5-diones involves using convertible isocyanides in Ugi condensation and subsequent acid-activated cyclization, providing a versatile method for constructing the benzodiazepine core structure (Keating & Armstrong, 1996).
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is characterized by fused six- and seven-membered rings, which can be linked to various chains and functional groups, leading to diverse molecular architectures. For example, some structures include additional rings, such as isoxazoline and phenyl rings, connected via a methylene group, with the seven-membered ring often adopting a boat conformation (Dardouri et al., 2010).
Chemical Reactions and Properties
Benzodiazepine derivatives can undergo various chemical reactions, including coupling reactions, selective alkylations, and cyclizations, to introduce different substituents and functional groups at specific positions on the core structure. These reactions are crucial for modifying the compound's chemical properties and biological activity. For instance, coupling reactions of isatoic anhydride with alpha-amino esters have been used to construct the core structure of 1,4-benzodiazepine-2,5-diones, with subsequent selective alkylations providing derivatives with substituents at the C3-, N1-, and N4-positions (Cheng et al., 2006).
properties
IUPAC Name |
1-methyl-4-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-3H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11(2)8-15-18-14(19-24-15)9-21-10-16(22)20(3)13-7-5-4-6-12(13)17(21)23/h4-7,11H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWCXKDDXQGUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2CC(=O)N(C3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.